Carotenoid isomerases are pivotal in generating cis-isomers like cis-rubixanthin. The enzyme carotenoid cis-trans isomerase (CRTISO) converts poly-cis-carotenoid precursors into their trans or mono-cis configurations. In calendula (Calendula officinalis), orange petals accumulate 5-cis-carotenoids due to CRTISO dysfunction. Mutant CRTISO enzymes (e.g., CoCRTISO1-ORa and CoCRTISO1-ORb) lack isomerase activity, leading to cis-carotenoid accumulation like rubixanthin derivatives [1]. CRTISO requires reduced flavin adenine dinucleotide (FADred) as a cofactor, facilitating isomerization without net redox changes. This mechanism resembles type II isopentenyl diphosphate isomerase (IDI-2), where FADred stabilizes reaction intermediates [7]. Site-directed mutagenesis reveals that specific residues (Cys-His-His at positions 462–464 and Gly450) are essential for enzymatic activity. Mutations at these sites abolish isomerization, confirming their role in cis-bond conversion [1] [7].
CRTISO homologs exhibit distinct substrate specificities that influence cis-rubixanthin production. Four CRTISO isoforms exist in calendula, with CoCRTISO1 being functionally divergent between orange- and yellow-flowered varieties. CoCRTISO1-Y (yellow petals) converts 5-cis-lycopene to all-trans-lycopene, while CoCRTISO1-ORa/ORb (orange petals) show no activity toward cis-carotenoid substrates [1]. CRTISO preferentially isomerizes symmetric cis-double bonds (e.g., C7 and C9 in prolycopene) but cannot isomerize isolated cis-bonds at C9 or C9′. This regional specificity explains why tetra-cis-lycopene (prolycopene) accumulates in CRTISO mutants [3] [7]. In vitro assays using liposome-incorporated substrates demonstrate that CRTISO converts prolycopene to 7,9-di-cis-lycopene but requires additional factors (e.g., lycopene β-cyclase) for full trans conversion [7].
Table 1: Substrate Specificity of CRTISO Homologs
CRTISO Homolog | Source | Activity | Key Residues | Substrate Preference |
---|---|---|---|---|
CoCRTISO1-Y | Yellow calendula | Converts 5-cis-lycopene to trans | Cys462-His-His | 5-cis-carotenoids |
CoCRTISO1-ORa | Orange calendula | Inactive | ΔCys462-His-His | None |
CoCRTISO1-ORb | Orange calendula | Inactive | Gly450→Glu | None |
Tomato CRTISO | Solanum lycopersicum | Isomerizes prolycopene to di-cis-lycopene | FAD-binding domain | 7,9,9′,7′-tetra-cis-lycopene |
Transcriptional mechanisms tightly regulate CRTISO expression, impacting cis-rubixanthin levels. In Arabidopsis thaliana, the ccr2 mutant (defective in CRTISO) accumulates poly-cis-carotenes in etioplasts instead of cyclic all-trans-xanthophylls. This disrupts prolamellar body (PLB) formation, linking CRTISO transcription to plastid development [8]. Omics-based studies reveal that CRTISO promoters contain cis-regulatory elements responsive to light and stress signals. For example, in tomato, CRTISO expression is upregulated during fruit ripening and light exposure, promoting trans-carotenoid dominance. Conversely, low-light conditions or mutations reduce CRTISO transcription, favoring cis-isomer accumulation like rubixanthin [4] [8]. Co-expression networks with phytoene desaturase (PDS) and ζ-carotene desaturase (ZDS) further synchronize isomerization with desaturation steps [8].
Metabolic flux analysis (MFA) quantifies carbon channeling toward cis-rubixanthin versus other xanthophylls. Parallel 13C-labeling experiments track isotope incorporation in branching pathways, revealing kinetic bottlenecks. For instance, in Flavobacterium R1560, nicotine inhibition diverts flux from zeaxanthin to cis-rubixanthin precursors (e.g., lycopene and rubixanthin) [10]. Flux maps demonstrate that CRTISO inactivation reduces flow to cyclic xanthophylls (e.g., violaxanthin) by >50%, redirecting substrates to acyclic cis-isomers [5] [9]. Key flux control points include:
Table 2: Metabolic Flux Distribution in Xanthophyll Pathways
Pathway Segment | Enzyme | Flux (Wild-Type) | Flux (CRTISO Mutant) | Net Change |
---|---|---|---|---|
Phytoene → ζ-Carotene | PDS/ZDS | 100% | 100% | 0% |
ζ-Carotene → Lycopene | CRTISO | 95% | 5% | -90% |
Lycopene → β-Carotene | Lycopene β-Cyclase | 85% | 10% | -75% |
Lycopene → Rubixanthin | Hydroxylases | 5% | 65% | +60% |
β-Carotene → Zeaxanthin | β-Hydroxylase | 80% | 8% | -72% |
Flux values normalized to phytoene synthesis rate; adapted from MFA studies [5] [9] [10].
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